molecular formula C12H18ClNO B3430741 2-(4-Methoxyphenyl)piperidine hydrochloride CAS No. 859297-83-9

2-(4-Methoxyphenyl)piperidine hydrochloride

Cat. No.: B3430741
CAS No.: 859297-83-9
M. Wt: 227.73 g/mol
InChI Key: HHKSIGUAVGMWRO-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffold in Drug Design and Development

The piperidine scaffold, a six-membered heterocycle containing one nitrogen atom, is one of the most important building blocks in the construction of pharmaceuticals. nih.govencyclopedia.pub This structural motif is exceptionally common in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of bioactive molecules and approved drugs. researchgate.netresearchgate.net The significance of the piperidine ring lies in its versatile and adaptable pharmacophoric properties. researchgate.netresearchgate.net Its three-dimensional, sp3-hybridized structure provides conformational flexibility, which allows for optimal interactions with biological targets. researchgate.net

The introduction of chiral piperidine scaffolds into small molecules can be beneficial for several reasons, including modulating physicochemical properties, enhancing biological activities and selectivity, improving pharmacokinetic profiles, and reducing cardiac toxicity. thieme-connect.comresearchgate.net The piperidine framework is one of the most frequently found heterocyclic systems in U.S. FDA-approved pharmaceuticals. researchgate.net Its stability and synthetic accessibility make it a cornerstone for drug development, enabling chemists to design and synthesize novel therapeutic agents with improved efficacy and safety. nih.govresearchgate.net Researchers utilize the piperidine scaffold to create complex chemical entities and explore new therapeutic pathways in drug design and development. chemimpex.com

Overview of Therapeutic Relevance of Piperidine-Containing Compounds

Piperidine derivatives are integral to more than twenty different classes of pharmaceuticals and are also found in many biologically active alkaloids. nih.govresearchgate.net The broad pharmacological profile of these compounds underscores their therapeutic importance across a wide spectrum of diseases. researchgate.netijnrd.org Their applications range from central nervous system disorders to infectious diseases and cancer. encyclopedia.pubresearchgate.net

The versatility of the piperidine nucleus allows for its incorporation into drugs with diverse mechanisms of action. ijnrd.orgresearchgate.net For instance, piperidine-containing compounds have been developed as enzyme inhibitors, receptor antagonists, and modulators of various signaling pathways. encyclopedia.pubnih.gov Natural alkaloids containing a piperidine ring, such as morphine and atropine, have long been used in medicine for pain relief and other applications, respectively. encyclopedia.pub The main active component of black pepper, piperine (B192125), is a piperidine derivative that is researched for a wide range of biological properties, including antibacterial and anticancer effects. encyclopedia.pub

Below is a table summarizing the therapeutic areas where piperidine-containing compounds have shown significant relevance.

Therapeutic AreaExamples of Application
Oncology Anticancer agents targeting various cancers including breast, prostate, lung, and ovarian cancer. encyclopedia.pubresearchgate.netnih.gov
Neurodegenerative Diseases Development of therapies for Alzheimer's disease, including cholinesterase inhibitors. nih.govencyclopedia.pubbenthamdirect.com
Pain Management Used as analgesics for severe pain relief, with morphine being a prominent example. encyclopedia.pubresearchgate.net
Psychiatric Disorders Utilized as antipsychotic medications. encyclopedia.pubijnrd.orgresearchgate.net
Allergies Found in antihistamine drugs used to treat allergies. researchgate.netijnrd.org
Infectious Diseases Development of antibiotics, antiviral, antifungal, and antimalarial agents. encyclopedia.pubresearchgate.net
Cardiovascular Conditions Used as antihypertensive agents and anticoagulants. researchgate.netresearchgate.net
Metabolic Disorders Includes antidiabetic agents like voglibose. ijnrd.org
Inflammatory Conditions Investigated for anti-inflammatory properties. ijnrd.orgresearchgate.net

Contextualization of 2-(4-Methoxyphenyl)piperidine hydrochloride within Piperidine Chemistry and Pharmaceutical Research

Within the vast landscape of piperidine chemistry, this compound stands out as a significant research compound and a versatile synthetic intermediate. chemimpex.com This specific derivative is characterized by a piperidine ring substituted at the 2-position with a methoxyphenyl group—a phenyl ring bearing a methoxy (B1213986) (-OCH3) substituent. chemimpex.com The presence of the methoxy-substituted phenyl group can enhance the molecule's lipophilicity and influence its biological activity. chemimpex.com

In pharmaceutical research, 2-(4-Methoxyphenyl)piperidine serves as a key building block in the synthesis of more complex, bioactive molecules. chemimpex.com It has been particularly utilized in the development of analgesics and neuroprotective agents. chemimpex.com Its unique structure provides a valuable scaffold for medicinal chemists to explore novel therapeutic pathways and design new drugs, especially for neurological disorders. chemimpex.comchemimpex.comchemimpex.com The hydrochloride salt form of such compounds is often used to improve solubility and stability, facilitating its handling and application in various chemical and biological studies. chemimpex.comsmolecule.com Therefore, this compound is not typically an end-product drug itself, but rather a crucial starting point or intermediate that enables the discovery and development of new therapeutic agents. chemimpex.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-14-11-7-5-10(6-8-11)12-4-2-3-9-13-12;/h5-8,12-13H,2-4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKSIGUAVGMWRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90656954
Record name 2-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
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Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341526-79-2, 859297-83-9
Record name 2-(4-Methoxyphenyl)piperidine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-methoxyphenyl)piperidine hydrochloride
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Synthesis and Derivatization Strategies of 2 4 Methoxyphenyl Piperidine Hydrochloride

Advanced Synthetic Methodologies for Piperidine (B6355638) Ring Construction

The synthesis of the 2-(4-methoxyphenyl)piperidine core can be achieved through several sophisticated strategies, each offering unique advantages in terms of efficiency, stereocontrol, and substrate scope.

Hydrogenation and Reduction Approaches in Piperidine Synthesis

A primary and straightforward method for the synthesis of piperidines is the catalytic hydrogenation of their corresponding pyridine (B92270) precursors. This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring. For the synthesis of 2-(4-Methoxyphenyl)piperidine, the precursor, 2-(4-methoxyphenyl)pyridine, can be effectively hydrogenated using various catalysts.

One common method involves the use of platinum(IV) oxide (PtO2), also known as Adams' catalyst, under hydrogen pressure. The reaction is typically carried out in a suitable solvent, such as glacial acetic acid, which can also serve to protonate the pyridine nitrogen, facilitating the reduction. asianpubs.org The hydrogenation of substituted pyridines often requires elevated temperatures and pressures to overcome the aromatic stability of the pyridine ring. nih.gov

Table 1: Catalytic Hydrogenation of 2-(4-Methoxyphenyl)pyridine

Catalyst Pressure (bar) Temperature (°C) Solvent Reaction Time (h) Yield (%)
PtO2 50-70 Room Temperature Glacial Acetic Acid 6-10 Not Specified
Rh/C 1-4 25-80 Methanol/Dichloromethane 1-24 Not Specified

It is important to note that the choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the hydrogenation process. asianpubs.orgd-nb.info For instance, rhodium on carbon (Rh/C) is another effective catalyst for pyridine hydrogenation and can often be used under milder conditions compared to other catalysts. nih.gov Palladium on carbon (Pd/C) has also been utilized for the hydrogenation of arylpyridines, demonstrating high conversion and selectivity. d-nb.info

Reductive amination represents another key reduction strategy for piperidine synthesis. This method involves the reaction of a dicarbonyl compound with an amine, followed by reduction of the resulting imine or enamine intermediates. While not a direct route from a pyridine precursor, it is a powerful tool for constructing substituted piperidines from acyclic starting materials.

Intramolecular Cyclization Reactions for Piperidine Derivatives

Intramolecular cyclization is a powerful strategy for the stereocontrolled synthesis of piperidine rings. These reactions involve the formation of a carbon-nitrogen bond within a single molecule to construct the heterocyclic ring. A variety of functional groups can be employed to facilitate the cyclization process, including those susceptible to nucleophilic attack or radical-mediated processes. nih.gov

For the synthesis of 2-(4-methoxyphenyl)piperidine derivatives, an appropriately substituted open-chain precursor containing both a nucleophilic amine and an electrophilic center can be designed to undergo intramolecular cyclization. For example, an amino-aldehyde or amino-ketone can cyclize to form an iminium ion, which is then reduced in situ to the piperidine. beilstein-journals.org

Another approach involves the intramolecular hydroamination of an unsaturated amine, where a nitrogen-hydrogen bond adds across a carbon-carbon double or triple bond. This reaction can be catalyzed by various transition metals, leading to the formation of the piperidine ring. nih.gov

Multicomponent Reactions in Piperidine Analog Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules, including highly substituted piperidines, in a single synthetic operation. nih.gov These reactions involve the combination of three or more starting materials in a one-pot fashion to generate a product that contains substantial portions of all the initial reactants.

While a specific multicomponent reaction for the direct synthesis of 2-(4-methoxyphenyl)piperidine hydrochloride is not prominently documented, the general principles of MCRs can be applied to generate structurally similar and more complex piperidine derivatives. For instance, a biocatalytic MCR using an immobilized lipase has been developed for the synthesis of clinically valuable piperidines from a benzaldehyde, an aniline (B41778), and an acetoacetate ester. rsc.org This highlights the potential for developing novel MCRs for the synthesis of the target compound.

Catalytic Strategies in Stereoselective Piperidine Synthesis

The development of catalytic methods has revolutionized the synthesis of piperidines, particularly in achieving high levels of stereoselectivity. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the enantioselective and diastereoselective construction of the piperidine ring.

Palladium-catalyzed reactions are widely used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of piperidine synthesis, palladium catalysis can be employed in various transformations, including cross-coupling reactions to introduce the 4-methoxyphenyl (B3050149) group onto a pre-existing piperidine precursor or in cyclization reactions. nih.gov

For example, a palladium-catalyzed reductive Heck coupling has been utilized to construct highly substituted piperidine rings in a stereocontrolled manner. nih.gov This type of reaction avoids the use of stoichiometric and often toxic reagents. nih.gov While a direct application to 2-(4-methoxyphenyl)piperidine is not explicitly detailed, the methodology is applicable to the synthesis of 2-arylpiperidines.

Table 2: Examples of Palladium-Catalyzed Reactions in Piperidine Synthesis

Reaction Type Catalyst Ligand Base Solvent
Reductive Heck Coupling Pd(OAc)2 PPh3 Et3N DMF

Organocatalysis, the use of small organic molecules as catalysts, has become a central pillar of asymmetric synthesis. Chiral amines, amino acids, and their derivatives are frequently used as organocatalysts to induce enantioselectivity in the formation of chiral centers.

In the synthesis of 2-substituted piperidines, organocatalytic asymmetric Mannich reactions have been particularly successful. nih.gov This reaction involves the addition of a nucleophile (e.g., an enolizable ketone or aldehyde) to an imine. The use of a chiral organocatalyst, such as proline, can control the stereochemical outcome of the reaction, leading to the formation of enantioenriched piperidine precursors. nih.gov A biomimetic approach using proline as a catalyst has been reported for the asymmetric synthesis of 2-substituted piperidine-type alkaloids. nih.gov

Biocatalytic Approaches in Piperidine Synthesis

The quest for more sustainable and efficient chemical syntheses has led to the exploration of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. In the realm of piperidine synthesis, biocatalytic methods are emerging as powerful tools.

Recent advancements have demonstrated the use of enzymes for the selective functionalization of piperidine rings. One innovative approach combines biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling. news-medical.net This strategy employs enzymes to introduce hydroxyl groups at specific positions on the piperidine molecule. news-medical.net Subsequently, these hydroxylated intermediates can undergo further modifications, such as radical cross-coupling, to introduce a variety of substituents. news-medical.net This chemoenzymatic approach significantly streamlines the synthesis of complex piperidine derivatives by reducing the number of synthetic steps and avoiding the use of harsh reagents and protecting groups. news-medical.net

Another notable biocatalytic method involves the use of immobilized lipases for the synthesis of piperidine derivatives through multicomponent reactions. For instance, Candida antarctica lipase B (CALB) has been shown to catalyze the reaction between benzaldehydes, anilines, and acetoacetate esters to produce highly functionalized piperidines. The immobilization of the enzyme enhances its stability and allows for its reuse over multiple reaction cycles, making the process more cost-effective and environmentally friendly.

The application of biocatalysis in piperidine synthesis is a rapidly evolving field, offering the potential for the development of greener and more efficient routes to valuable piperidine-containing compounds.

Specific Synthesis Methods for this compound

Reagent Preparation and Reaction Conditions

The synthesis of 2-arylpiperidines can be achieved through various methods, including the catalytic hydrogenation of corresponding pyridine precursors or through multi-component reactions. For the synthesis of a molecule like 2-(4-Methoxyphenyl)piperidine, a plausible route would involve the reaction of a suitable piperidine precursor with a 4-methoxyphenyl-containing reagent.

One general strategy for the synthesis of N-(hetero)arylpiperidines involves a pyridine ring-opening and ring-closing approach via Zincke imine intermediates. nih.gov This process generates pyridinium salts from a variety of substituted pyridines and anilines, which can then be converted to the desired N-arylpiperidines through hydrogenation or nucleophilic addition. nih.gov

For the specific introduction of the 4-methoxyphenyl group, a key starting material would be p-anisidine (4-methoxyaniline). A one-pot synthesis method has been described for the generation of 1-(4-methoxyphenyl)piperazine (B173029) from diethanolamine and p-anisidine. core.ac.uk Although this yields a piperazine (B1678402), the principles of N-arylation are relevant. The reaction involves the in-situ generation of a bis(2-haloethyl)amine intermediate which then reacts with the aniline derivative. core.ac.uk

A representative reaction for a related compound, 1-(3-methoxyphenyl)piperazine, involves the reaction of piperazine with m-bromoanisole in the presence of a sodium tert-butoxide base and a palladium catalyst in o-xylene at elevated temperatures. chemicalbook.com

Reactants Reagents/Catalysts Solvent Temperature Yield
Piperazine, m-BromoanisoleSodium tert-butoxide, Palladium catalysto-Xylene120°C96%

This table describes the synthesis of a related methoxyphenylpiperazine compound.

Formation of Hydrochloride Salt

Once the free base of 2-(4-Methoxyphenyl)piperidine is synthesized and purified, the final step is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the piperidine derivative with hydrochloric acid.

A general procedure involves dissolving the free base in a suitable organic solvent, such as absolute ethanol or diethyl ether. google.comchemicalbook.com An ethanolic solution of hydrogen chloride is then added dropwise to the stirred solution of the piperidine derivative at a controlled temperature, often around 15°C. google.com The addition of the acid protonates the basic nitrogen atom of the piperidine ring, leading to the precipitation of the hydrochloride salt.

The resulting solid is then collected by filtration, washed with a solvent in which the salt is poorly soluble (e.g., diethyl ether), and dried under vacuum to yield the final this compound. google.com The purity of the final product can be assessed by various analytical techniques, including High-Performance Liquid Chromatography (HPLC). google.com

Functionalization of Existing Piperidine Ring Systems

The strategic modification of a pre-existing piperidine ring, often referred to as late-stage functionalization, is a powerful tool for rapidly generating a library of analogs for structure-activity relationship (SAR) studies. Various methods have been developed to introduce functional groups at specific positions of the piperidine nucleus.

A prominent strategy is the direct C-H functionalization, which avoids the need for pre-functionalized starting materials. This approach allows for the introduction of substituents at positions that might be difficult to access through traditional synthetic routes. For instance, selective functionalization at the C2, C3, and C4 positions of the piperidine ring has been achieved using rhodium-catalyzed C-H insertion reactions. The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen.

Another approach involves the generation of an iminium ion intermediate from the piperidine, which can then be trapped by a variety of nucleophiles. This method allows for the introduction of carbon-based substituents at the α-position to the nitrogen atom.

The hydrogenation of substituted pyridines is also a widely used method to generate functionalized piperidines. nih.gov Depending on the substituents on the pyridine ring and the hydrogenation catalyst and conditions, specific stereoisomers of the resulting piperidine can be obtained. nih.gov

Position Method Reagents/Catalyst
C2, C3, C4C-H FunctionalizationRhodium catalysts
α to NitrogenIminium Ion TrappingVarious nucleophiles
VariousHydrogenation of PyridinesMetal catalysts (e.g., Rhodium, Cobalt)

Process Development and Optimization for Enhanced Yield and Purity

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction parameters to maximize yield and purity while ensuring cost-effectiveness and safety. For the synthesis of this compound, several key aspects of process development should be considered.

A primary goal in process optimization is to minimize the number of synthetic steps. gd3services.com This can be achieved by designing convergent synthetic routes or by employing one-pot reactions where multiple transformations occur in a single reaction vessel. core.ac.ukgd3services.com The use of biocatalysis, as discussed earlier, can also significantly streamline syntheses. news-medical.net

Ensuring the purity of the final active pharmaceutical ingredient (API) is of paramount importance. Process optimization aims to minimize the formation of impurities by carefully controlling reaction conditions. google.com Purification methods such as crystallization are often employed to remove any remaining impurities. For instance, in the synthesis of a related compound, crystallization from isopropyl alcohol was used to remove a dimer impurity. google.com The use of activated carbon can also be employed to remove colored impurities. google.com

Modern approaches to process optimization often involve the implementation of Quality by Design (QbD) principles. pharmafeatures.com This systematic approach involves identifying critical process parameters (CPPs) that affect the critical quality attributes (CQAs) of the final product and establishing a design space within which the process consistently produces a product of the desired quality. pharmafeatures.com

Structure Activity Relationship Sar and Molecular Design of 2 4 Methoxyphenyl Piperidine Hydrochloride Analogs

Impact of Methoxy-Substituted Phenyl Group on Biological Activity

The presence and position of a methoxy (B1213986) group on the phenyl ring of piperidine (B6355638) derivatives can significantly influence their biological activity. nih.govmdpi.com In many classes of biologically active compounds, the methoxy group is known to affect antioxidative and antiproliferative capabilities. mdpi.com Studies on various heterocyclic compounds, including those with a piperidine moiety, have shown that the introduction of a methoxy group on a phenyl ring can modulate receptor binding affinity and selectivity. For instance, in a series of N-[(4-methoxyphenoxy)ethyl]piperidines, the methoxy group on the phenoxy moiety was a key feature in exploring sigma-1 (σ1) receptor binding. uniba.it

Research on benzimidazole-based hybrids containing a piperidine ring highlighted the role of methoxy substitutions on an attached aryl ring. mdpi.com Compounds with o-OCH3 and p-OCH3 substitutions on the aryl ring demonstrated good inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.com In another study on piperine (B192125) derivatives, the introduction of a methoxy group on the benzodioxazole (B13963649) ring was found to increase the inhibitory activity against monoamine oxidase (MAO). nih.gov The position of the methoxy group is also critical; for example, in N-(2-methoxyphenyl)piperazine analogs, this substitution pattern was evaluated for its effect on dopamine (B1211576) and serotonin (B10506) receptor affinities. nih.gov These findings collectively suggest that the 4-methoxy substitution in 2-(4-Methoxyphenyl)piperidine is a crucial determinant of its pharmacological profile, likely influencing receptor interactions through electronic and steric effects.

The following table summarizes the effect of methoxy group substitution on the biological activity of selected piperidine and piperazine (B1678402) derivatives.

Compound SeriesMethoxy Group PositionObserved Effect on Biological ActivityReference
Benzimidazole-piperidine hybridsortho- and para- on aryl ringGood inhibition of AChE and BuChE mdpi.com
N-[(Phenoxy)ethyl]piperidinespara- on phenoxy moietyMaintained high affinity for σ1 receptors uniba.it
Piperine derivativesOn benzodioxazole ringIncreased MAO inhibitory activity nih.gov
N-phenyl piperazine analogsortho- on phenyl ringInfluenced affinity for dopamine and serotonin receptors nih.gov

Influence of Piperidine Ring Conformation on Receptor Binding and Activity

The piperidine ring, a six-membered nitrogenous heterocycle, is a common scaffold in many approved drugs. thieme-connect.comthieme-connect.com Its conformation plays a critical role in how a molecule interacts with its biological target. The flexible nature of the piperidine ring allows it to adopt various conformations, such as chair, boat, and twist-boat, with the chair conformation generally being the most stable. The orientation of substituents on the piperidine ring (axial vs. equatorial) can profoundly affect a compound's physicochemical properties and its binding to a receptor. nih.govresearchgate.net

The ability of the piperidine structure to be combined with different molecular fragments makes it a versatile component in drug design. clinmedkaz.org For analogs of 2-(4-Methoxyphenyl)piperidine, the conformation of the piperidine ring will dictate the spatial presentation of the 4-methoxyphenyl (B3050149) group relative to the nitrogen atom. This orientation is critical for fitting into the binding pocket of a receptor. For example, in the design of selective serotonin 5-HT2A receptor agonists, constraining the flexible phenethylamine (B48288) side chain by incorporating it into a piperidine ring led to significant changes in agonist potency. acs.org This highlights that restricting the conformational flexibility of the piperidine ring can be a key strategy in modulating biological activity. acs.org The introduction of substituents on the piperidine ring can also alter its conformational preferences, thereby influencing receptor binding and molecular recognition. researchgate.net

Stereochemical Considerations in 2-(4-Methoxyphenyl)piperidine hydrochloride and its Analogs

Stereochemistry is a fundamental aspect of drug design, as different stereoisomers of a chiral molecule can exhibit vastly different biological activities. thieme-connect.commdpi.com The 2-position of the piperidine ring in this compound is a chiral center, meaning the compound can exist as two enantiomers: (R)-2-(4-Methoxyphenyl)piperidine and (S)-2-(4-Methoxyphenyl)piperidine. The specific three-dimensional arrangement of the atoms in each enantiomer can lead to differential interactions with chiral biological macromolecules like receptors and enzymes. mdpi.com

Introducing a chiral center into the piperidine ring can provide more configurational isomers to fit into a protein's binding cavity, potentially enhancing biological activity and selectivity. thieme-connect.com For instance, studies on epimeric pairs of 5-substituted N-piperonyl-3-phenylpiperidine derivatives demonstrated that functional groups in equatorial or axial positions, a direct consequence of stereochemistry, lead to stereospecific modulation of properties like basicity and lipophilicity. nih.govresearchgate.net While little response to stereoisomerism was observed for basicity or lipophilicity in some N-alkyl-piperidine-2-carboxamides, more pronounced variations were seen for melting points and oxidative degradation. researchgate.net The biological evaluation of different enantiomers is crucial, as one may be significantly more potent or have a different pharmacological profile than the other. nih.gov This principle underscores the importance of investigating the individual enantiomers of this compound to fully characterize their biological effects.

Rational Drug Design Approaches for Piperidine Derivatives

Rational drug design for piperidine derivatives involves a systematic approach to optimize their therapeutic properties by modifying their chemical structure. clinmedkaz.org This often involves computational methods to predict how new derivatives will interact with biological targets, thereby guiding synthetic efforts. clinmedkaz.org

Lipophilicity, often expressed as logP or logD, is a critical physicochemical property that affects a drug's absorption, distribution, metabolism, and excretion (ADME). For piperidine derivatives, modulating lipophilicity is a key strategy for improving pharmacological properties. nih.govresearchgate.net This can be achieved by introducing or modifying functional groups on the piperidine ring or its substituents.

One counterintuitive strategy that has been explored is the introduction of carbon atoms in a bridged fashion to saturated heterocycles like piperidine, which can unexpectedly reduce lipophilicity. drughunter.com Another approach involves the strategic placement of functional groups. A study on 5-substituted N-piperonyl-3-phenylpiperidine derivatives explored the stereospecific modulation of lipophilicity by placing functional groups in equatorial or axial positions. nih.gov The lipophilicity modulations observed for β-axial functional groups were rationalized in terms of intramolecular hydrogen bonding, dipolar interactions, and special solvation effects. nih.govresearchgate.net In some cases, replacing a piperidine with a less lipophilic bioisostere, such as an azaspiro[3.3]heptane, has been shown to be beneficial for cellular ligand efficiency, despite a potential small loss in potency. nih.gov

The table below shows examples of how structural modifications can impact the lipophilicity (logD) of piperidine-containing compounds.

Original MoietyModified MoietyChange in Lipophilicity (ΔlogD7.4)Reference
Morpholine2-oxa-6-azaspiro[3.3]heptane-1.2 nih.gov
Piperazine2,6-diazaspiro[3.3]heptane-0.2 to -1.1 nih.gov
N-linked piperidineN-linked 2-azaspiro[3.3]heptane+0.2 to +0.5 nih.gov

Optimizing the binding affinity and selectivity of a ligand for its target receptor is a primary goal in drug discovery. nih.gov For piperidine derivatives, this involves modifying the structure to enhance favorable interactions with the target while minimizing interactions with off-target molecules.

One strategy is to explore substitutions on various parts of the molecule. For example, in a series of phenoxyalkylpiperidines, modifying the substitution on the phenoxy moiety (e.g., p-chloro vs. p-methoxy) and the position of methyl groups on the piperidine ring was used to investigate the impact on σ1 receptor binding. uniba.it It was found that a 4-methyl substituent on the piperidine ring conferred optimal interaction with the σ1 subtype. uniba.it Structure-activity relationship studies on alkyl/phenylalkyl piperidine analogues as μ opioid receptor agonists showed that the linker between the piperidine ring and the phenyl ring, as well as the substituent pattern of the phenyl ring, played a pivotal role in binding affinity and selectivity. nih.gov

Another approach involves rigidification of the structure. Replacing a flexible N-benzyl group with a more rigid aromatic portion, such as in tetrahydroisoquinoline derivatives, can sometimes be done without affecting binding interactions. units.it Computational methods like molecular docking and molecular dynamics simulations are also valuable tools to propose high-affinity binding modes and understand the mechanisms of receptor activation, which can guide the design of more potent and selective analogs. nih.gov Furthermore, tuning the electrostatic properties of an inhibitor can be sufficient to gain selectivity for one target over another. nih.gov

Pharmacological Research and Therapeutic Potential of 2 4 Methoxyphenyl Piperidine Hydrochloride

Receptor Binding Studies and Ligand Interactions

The pharmacological activity of 2-(4-Methoxyphenyl)piperidine hydrochloride and related compounds is defined by its interaction with a range of biological targets. These interactions are quantified through receptor binding assays, which determine the affinity and selectivity of the compound for various receptors and enzymes.

The piperidine (B6355638) scaffold is a key structural feature in many ligands that exhibit high affinity for sigma (σ) receptors. Research into piperidine derivatives shows a strong interaction with both σ1 and σ2 subtypes. The nature and position of substituents on the piperidine ring and its associated aromatic moieties significantly influence binding affinity and selectivity.

For instance, studies on N-substituted piperidines have demonstrated that these compounds can achieve sub-nanomolar affinity for the σ1 receptor. unict.it The presence of a 4-methyl substituent on the piperidine ring, for example, has been shown to confer optimal interaction with the σ1 subtype, with some N-[(4-methoxyphenoxy)ethyl]piperidines showing Ki values between 0.89–1.49 nM. uniba.it In contrast, affinities for the σ2 receptor are often moderate to low, leading to high selectivity for the σ1 subtype. uniba.itnih.gov One aniline (B41778) derivative with a piperidine moiety showed a σ2/σ1 selectivity ratio of 24.2. nih.gov The high selectivity of these compounds for the σ1 receptor over the σ2 receptor underscores their potential for targeted therapeutic applications. nih.gov

Table 1: Sigma Receptor Binding Affinity of Selected Piperidine Derivatives
Compound Classσ1 Affinity (Ki, nM)σ2 Affinity (Ki, nM)Selectivity (Ki σ2/σ1)Reference
N-[(4-methoxyphenoxy)ethyl]piperidines0.89 - 1.4952.3 - 809High uniba.it
4-Aroylpiperidines1.00 - 2.00>500~600 nih.gov
4-Pyridylpiperidine Derivatives3.3 - 5.64 - 29Variable nih.gov

Compounds containing the (methoxyphenyl)piperidine or the structurally similar (methoxyphenyl)piperazine moiety often exhibit significant affinity for monoamine transporters, including those for dopamine (B1211576) (DAT) and serotonin (B10506) (SERT). clinpgx.org This interaction is crucial for modulating neurotransmitter levels in the brain.

Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives has revealed high-affinity binding to the serotonin transporter, with Ki values ranging from 2 to 400 nM. nih.gov Similarly, derivatives bearing the 2-methoxyphenyl-piperazine moiety linked to various chemical scaffolds have demonstrated high potency as 5-HT1A receptor ligands, with some compounds showing Ki values as low as 1.2 nM. mdpi.com The affinity for these transporters and receptors is influenced by the specific substitutions on the phenyl and piperidine rings. clinpgx.org For example, para-position substitutions on the phenyl ring of methylphenidate, a piperidine derivative, generally lead to retained or increased affinity for the dopamine transporter. clinpgx.org

The methoxyphenylpiperazine moiety, structurally related to methoxyphenylpiperidine, is a well-established pharmacophore for alpha1-adrenergic receptor antagonists. nih.gov These antagonists competitively block the binding of norepinephrine (B1679862) to alpha-1 adrenoceptors on vascular smooth muscle, leading to vasodilation. cvpharmacology.com

A series of 1-(substituted-phenoxyalkyl)-4-(2-methoxyphenyl)piperazine derivatives have been shown to displace [3H]prazosin from alpha-1 receptor binding sites in the low nanomolar range (Ki = 2.1-13.1 nM). nih.gov For instance, 1-[3-(2-Chloro-6-methylphenoxy)propyl]-4-(2-methoxyphenyl)piperazine hydrochloride demonstrated a Ki value of 2.1 nM for the alpha-1 receptor and was 61-fold more selective for this receptor over the alpha-2 subtype. nih.gov Similarly, novel 2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles showed alpha1-adrenergic affinity in the range of 22 nM to 250 nM. nih.gov This body of research indicates that the combination of a piperidine/piperazine (B1678402) ring and a methoxyphenyl group is a key structural element for potent alpha1-adrenergic antagonism. nih.gov

N-methyl-D-aspartate (NMDA) receptor antagonists are a class of drugs that inhibit the action of the NMDAR. wikipedia.org Overactivation of this receptor is implicated in excitotoxicity, a process involved in various neurological conditions. wikipedia.org Piperidine derivatives have been identified as potent and selective NMDA receptor antagonists, particularly for the NR1/NR2B subunit combination. google.comnih.gov

A structure-based screening identified N-(2-phenoxyethyl)-4-benzylpiperidine as a novel NMDA receptor antagonist with high selectivity for the NR1/2B subunit (IC50 = 0.63 μM). nih.gov Structural optimization of this lead compound, such as the introduction of hydroxyl and methyl groups, led to derivatives with significantly increased potency. One such optimized compound, 4-hydroxy-N-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine, demonstrated a 25-fold increase in NR1A/2B potency (IC50 = 0.025 μM). nih.gov These findings highlight the potential of piperidine-based structures to act as neuroprotective agents by selectively antagonizing NMDA receptors. google.com

The phenylpiperidine structure is a classic scaffold for opioid receptor ligands. painphysicianjournal.com Research has explored various 4-substituted piperidines and piperazines for their affinity to mu (μ), delta (δ), and kappa (κ) opioid receptors, revealing profiles ranging from pure antagonists to mixed agonist-antagonists. nih.govnih.gov

For example, a series of 4-substituted piperidine compounds showed balanced, low nanomolar binding affinity for both the mu opioid receptor (MOR) and the delta opioid receptor (DOR). nih.gov In another study, 1-substituted 4-(3-hydroxyphenyl)piperazines were identified as pure opioid receptor antagonists with low nanomolar potencies at μ, δ, and κ receptors. nih.gov The analgesic properties of piperidine derivatives have also been demonstrated in preclinical models. pjps.pk For instance, 2-hydroxymethyl-1-[(4-methoxy-phenyl)-2-oxoethyl]-piperidinium bromide showed highly significant analgesia in tail immersion tests. pjps.pk

Table 2: Opioid Receptor Binding Affinities for Selected Piperazine Derivatives
Compoundμ Receptor (Ke, nM)δ Receptor (Ke, nM)κ Receptor (Ke, nM)Reference
N-phenylpropyl substituted (2S)-methyl piperazine analogue0.8813.44.09 nih.gov

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy for Alzheimer's disease, aimed at increasing acetylcholine (B1216132) levels in the brain. nih.govijnrd.org The piperidine ring is a core component of several potent cholinesterase inhibitors, including the well-known drug Donepezil. ijnrd.orgnih.gov

Research has shown that phenoxyethyl piperidine derivatives can be effective inhibitors of both AChE and BuChE. nih.gov These compounds often act as mixed-type inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzymes. dntb.gov.uahilarispublisher.com For example, a series of novel derivatives of DL0410, which contains a piperidine skeleton, showed strong inhibitory activities towards both AChE and BuChE. dntb.gov.ua Kinetic studies confirmed that these compounds were mixed-type inhibitors. dntb.gov.ua The structural combination of a piperidine moiety with other aromatic systems, such as in tacrine-donepezil hybrids, has yielded potent nanomolar inhibition of both enzymes. hilarispublisher.com

Cellular and Molecular Mechanisms of Action

There is no specific information available regarding the downstream signaling pathways affected by this compound. Research on other piperidine-containing molecules has explored their impact on various signaling cascades. For instance, some piperidine derivatives have been investigated for their ability to modulate pathways involved in neurotransmission. However, without direct experimental evidence, it is not possible to extrapolate these findings to this compound.

Detailed enzyme inhibition profiles and kinetic data for this compound are not currently available. The broader class of piperidine derivatives has been a source of compounds with enzyme-inhibitory properties. For example, piperidine-based structures have been incorporated into inhibitors of various enzymes, including acetylcholinesterase, which is relevant in the context of Alzheimer's disease. The potential for this compound to act as an enzyme inhibitor remains an open area for research.

Preclinical Pharmacological Applications

The preclinical pharmacological applications of this compound have not been extensively documented. However, the therapeutic potential of related compounds in neurological disorders offers a rationale for future studies.

While direct evidence is lacking for this compound, the broader family of piperidine and piperazine derivatives has been a significant area of research for the treatment of neurological disorders.

No studies have directly evaluated the neuroprotective effects of this compound. However, a study on a structurally related compound, 2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal), a salidroside (B192308) analog, has demonstrated neuroprotective properties. This compound was found to protect HT22 cells from sodium nitroprusside-induced neurotoxicity. The protective mechanism was suggested to involve the inhibition of intracellular reactive oxygen species (ROS) and nitric oxide (NO) production, as well as the regulation of apoptosis-related gene and protein expression. It is crucial to note that GlcNAc-Sal is a significantly different molecule, and these findings cannot be directly attributed to this compound.

CompoundModel SystemObserved Neuroprotective EffectsProposed Mechanism of Action
2-(4-methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal)HT22 cells with sodium nitroprusside-induced neurotoxicityAttenuation of apoptotic cell deathInhibition of intracellular ROS and NO production; regulation of apoptosis-related gene expression

There is no specific research on the use of this compound for the treatment of psychiatric conditions. However, related compounds have been explored in this context. For instance, para-Methoxyphenylpiperazine (pMeOPP), a piperazine derivative, has been reported to have stimulant effects and is anecdotally said to induce less anxiety compared to similar piperazine compounds. It is thought to act by inhibiting the reuptake and inducing the release of monoamine neurotransmitters and may also act as a nonselective serotonin receptor agonist. The structural difference between a piperidine and a piperazine ring is significant, and thus, the pharmacological profile of pMeOPP cannot be assumed for this compound.

CompoundReported EffectsPotential Mechanism of Action
para-Methoxyphenylpiperazine (pMeOPP)Stimulant effects; anecdotally reported to be less anxiogenic than similar compoundsInhibition of reuptake and induction of release of monoamine neurotransmitters; nonselective serotonin receptor agonism

Neurological Disorders

Potential in Alzheimer's Disease Therapy

The piperidine moiety is a key structural feature in several compounds investigated for Alzheimer's disease (AD) therapy, primarily due to its role in targeting the cholinergic system. ijnrd.org A deficiency in the neurotransmitter acetylcholine is a hallmark of AD, and a primary therapeutic strategy involves inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ijnrd.org

Donepezil, a leading medication for symptomatic AD treatment, is a piperidine derivative that effectively inhibits AChE. ijnrd.orgnih.gov Research has expanded on this foundation to develop other piperidine-containing molecules with enhanced or multi-target activities. For instance, piperine (B192125), a natural piperidine alkaloid, has been shown to reduce the expression of AD-related genes such as BACE1 and PSEN1 and protect hippocampal neurons from excitotoxicity. taylorandfrancis.com Furthermore, novel multitarget-directed ligands have been synthesized from piperine that demonstrate significant inhibitory activity against cholinesterases (ChEs), beta-secretase 1 (BACE1), and amyloid-beta (Aβ) aggregation. taylorandfrancis.com Studies on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives also highlight the potential of the piperidine core in inhibiting the AChE enzyme, which is critical in cholinergic neurotransmission.

Compound Class/DerivativePrimary Target(s)Investigated Therapeutic Action
DonepezilAcetylcholinesterase (AChE)Symptomatic treatment of AD by increasing acetylcholine levels. ijnrd.orgnih.gov
PiperineBACE1, PSEN1, Cholinesterases, Aβ AggregationNeuroprotection, reduction of AD-related gene expression. taylorandfrancis.com
N-(2-(piperidine-1-yl)ethyl)benzamide DerivativesAcetylcholinesterase (AChE)Inhibition of AChE to enhance cholinergic neurotransmission.
Piperidine-based Beta-Secretase InhibitorsBeta-secretase (BACE1)Reduction of Aβ peptide production, a key component of amyloid plaques.
Antiepileptic Applications

Research into piperidine alkaloids, particularly piperine, has revealed significant anticonvulsant properties. nih.govnih.gov These compounds have been evaluated in various experimental models of epilepsy, demonstrating a capacity to delay the onset of seizures and reduce mortality. nih.gov The mechanisms underlying these effects are multifaceted, involving modulation of several neurotransmitter systems and ion channels. nih.gov

A key mechanism identified is the antagonism of Na+ channels, which contributes to the compound's ability to suppress seizures. nih.govnih.gov Additionally, piperine has been shown to interact with the GABAergic system and inhibit TRPV1 receptors, which may also contribute to its anticonvulsant action. taylorandfrancis.com Another piperidine derivative, 1-[1-(3-methoxyphenyl) (tetralyl)] piperidine (PCP1), has shown prominent anti-convulsion effects in pentylenetetrazole-induced kindling models, suggesting it may block N-Methyl-D-aspartate (NMDA) receptors more effectively than its parent compound. iranpath.org

Seizure ModelEffect of Piperine Administration
Maximal Electroshock (MES)Decreased mortality. nih.govnih.gov
Pentylenetetrazole (PTZ)Delayed onset of tonic-clonic convulsions; reduced mortality at 10 mg/kg. nih.govnih.gov
Strychnine-induced seizuresDelayed onset of tonic-clonic convulsions. nih.govnih.gov
Picrotoxin-induced seizuresDelayed onset of tonic-clonic convulsions. nih.govnih.gov
BAY K-8644-induced convulsionsDelayed onset of seizures and complete protection against mortality. nih.govnih.gov

Pain Management: Analgesic Properties

The piperidine scaffold is integral to the structure of potent analgesics, most notably morphine, establishing its importance in pain management research. tandfonline.com Numerous synthetic piperidine derivatives have been developed and evaluated for their antinociceptive and analgesic properties, often targeting opioid receptors. tandfonline.comnih.gov

Studies on 4-amino methyl piperidine derivatives have identified compounds with excellent analgesic activity in writhing tests, with effects that are reversed by the opioid antagonist naloxone, confirming the involvement of µ-opioid receptors. tandfonline.com Similarly, other research using the tail-flick method in mice found that certain 1,4-substituted piperidine derivatives exhibited analgesic activity comparable to morphine. internationalscholarsjournals.com The mechanism for these compounds was also suggested to involve opioid receptors. internationalscholarsjournals.com Beyond the opioid system, piperidine derivatives have been investigated as dual histamine (B1213489) H3 and sigma-1 receptor antagonists, which have shown promising antinociceptive activity in preclinical models. acs.orgnih.gov

Piperidine Derivative ClassPain ModelKey Findings
4-Amino Methyl PiperidinesWrithing TestExcellent analgesic activity (up to 100% inhibition); effect reversed by naloxone. tandfonline.com
Alkyl PiperidinesTail Immersion MethodVarying degrees of potent analgesic activity compared to pethidine. pjps.pknih.gov
4-(4'-bromophenyl)-4-piperidinol DerivativesChemical Nociception ModelsHighly significant analgesic effects. nih.gov
1,4-Substituted PiperidinesTail Flick MethodActivity comparable to morphine; likely involves opioid receptors. internationalscholarsjournals.com
Histamine H3/Sigma-1 Receptor AntagonistsLoperamide-induced AntinociceptionEnhanced antinociceptive effects. acs.orgnih.gov

Anti-inflammatory Effects

Compounds containing the piperidine nucleus are recognized for their anti-inflammatory potential. ijnrd.orgirjpms.com Research has explored various derivatives that can modulate inflammatory pathways. For example, a study on 4-benzylpiperidine (B145979) demonstrated its ability to inhibit heat-induced albumin denaturation and proteinase activity, indicating anti-inflammatory properties. irjpms.com

More specific mechanistic work has been conducted on piperidine-substituted triazine derivatives. These compounds were found to inhibit the production of pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are key mediators in inflammatory responses. researchgate.net Additionally, piperidine-derived α,β-unsaturated amides have been tested in acute in vivo inflammation models, such as carrageenan-induced paw edema, with some compounds showing potent edema inhibition. scielo.org.mx

Derivative/Compound ClassInflammation Model/AssayObserved Anti-inflammatory Effect
4-BenzylpiperidineHeat-induced albumin denaturationDose-dependent inhibition of protein denaturation. irjpms.com
Piperidine-substituted triazinesCytokine production assay (LPS-stimulated)Promising inhibition of TNF-α (up to 73%) and IL-6 (up to 85%). researchgate.net
Piperidine-derived α,β-unsaturated amidesCarrageenan-induced paw edemaSignificant edema inhibition. scielo.org.mx
Piperlotines (Piperidine amides)TPA-induced ear edemaEdema inhibition ranging from 31.68% to 52.02%. scielo.org.mx

Anticancer Activity

The piperidine structure is a key pharmacophore in the development of novel anticancer agents, with derivatives showing activity against a wide range of human cancer cell lines. nih.govnih.gov The mechanisms of action are diverse, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of critical signaling pathways involved in cancer progression, such as NF-κB and PI3K/Akt. nih.gov

Studies have demonstrated the efficacy of piperidine derivatives against cancers of the breast, prostate, colon, and lung. nih.gov For example, one derivative, compound 17a, was found to inhibit the proliferation of the PC3 prostate cancer cell line in a concentration-dependent manner. nih.gov In a broad screening of twenty-five different piperidine derivatives, several compounds showed high toxicity against specific cancer cell lines while being considerably less toxic to normal cells. nih.gov For instance, the PC-3 prostate cancer cell line and the 786-0 renal cancer cell line were particularly sensitive to certain derivatives. nih.gov

Cancer Cell LineCancer TypeKey Findings/Activity Metric
PC-3Prostate CancerCompounds 1 and 25 showed high activity (GI50 values of 6.3 and 6.4 µg/mL). nih.gov
786-0Renal CancerCompound 16 was the most active, with a GI50 of 0.4 µg/mL. nih.gov
A549Lung CancerA synthesized piperidine molecule showed a high cytotoxic effect with an IC50 of 32.43 µM. researchgate.net
OVCAR-3Ovarian CancerPiperine inhibited migration and induced apoptosis. nih.gov
VariousNCI-60 PanelVindoline-piperazine conjugates showed significant growth inhibition, especially on breast, colon, and lung cancer cells. mdpi.comcancer.gov

Antimicrobial and Antifungal Properties

Piperidine and its derivatives have been extensively investigated for their ability to combat microbial and fungal pathogens. tandfonline.comnih.gov Research has identified various piperidine-based compounds with significant inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as several fungal species. tandfonline.comnih.govacademicjournals.org

In one study, synthetic piperidine derivatives were tested against a panel of bacteria, with some compounds showing strong inhibitory activity and low minimum inhibitory concentration (MIC) values. academicjournals.org For example, one derivative exhibited an MIC of 0.75 mg/ml against Bacillus subtilis and 1.5 mg/ml against Escherichia coli, Staphylococcus aureus, and others. academicjournals.org Another study investigating halogenobenzene derivatives of piperidine found MIC values ranging from 32 to 512 µg/ml against various bacteria and the fungus Candida albicans. tandfonline.comnih.gov Similarly, piperidine-based surfactants have demonstrated antifungal properties against drug-susceptible and resistant strains of Candida albicans and Cryptococcus neoformans. nih.gov

Microbial StrainTypeRepresentative MIC Values for Piperidine Derivatives
Staphylococcus aureusGram-positive bacteria32–128 µg/ml tandfonline.comnih.gov; 1.5 mg/ml academicjournals.org
Bacillus subtilisGram-positive bacteria32–512 µg/ml tandfonline.comnih.gov; 0.75 mg/ml academicjournals.org
Escherichia coliGram-negative bacteria32–512 µg/ml tandfonline.comnih.gov; 1.5 mg/ml academicjournals.org
Klebsiella pneumoniaeGram-negative bacteria32–512 µg/ml tandfonline.comnih.gov; 1.5 mg/ml academicjournals.org
Candida albicansFungus32–128 µg/ml tandfonline.comnih.gov

Antioxidant Properties

The piperidine scaffold is a promising candidate for developing potent antioxidant agents capable of mitigating oxidative stress, which is implicated in numerous diseases. scispace.comresearchgate.net Piperidine derivatives, particularly piperidine nitroxides like TEMPO and TEMPOL, are effective antioxidants due to their ability to scavenge reactive free radicals. scispace.commdpi.com

Studies have shown that piperidine compounds can exert antioxidant effects through various mechanisms. Some derivatives exhibit potent radical scavenging activity in assays using 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govresearchgate.net For instance, one study found that a specific piperidine derivative was the most potent DPPH scavenger among twenty-five compounds tested. nih.gov Another investigation showed that a piperidine derivative demonstrated a scavenging capacity of 78% at a concentration of 1000 µg/ml. academicjournals.orgresearchgate.net Furthermore, the derivative 1-[1-(3-methoxyphenyl) (tetralyl)] piperidine (PCP1) exhibited marked antioxidant activity by significantly reducing nitric oxide (NO) levels in brain tissue, which was correlated with its antiepileptic effects. iranpath.org

Derivative Class/CompoundAntioxidant Assay/ModelKey Findings
Piperidine Nitroxides (TEMPO, TEMPOL)Free radical scavengingPotent scavenging of reactive free radicals. scispace.commdpi.com
Various Synthetic PiperidinesDPPH radical scavengingCompound 19 was the most potent DPPH scavenger. nih.gov
Various Synthetic PiperidinesSuperoxide anion radical (•O2−) scavengingCompound 10 was the most effective •O2− scavenger. nih.gov
1-[1-(3-methoxyphenyl) (tetralyl)] piperidine (PCP1)Brain tissue analysis (kindling model)Significant reduction in nitric oxide (NO) levels. iranpath.org
Synthetic Piperidine DerivativesDPPH radical scavengingScavenging capacity up to 78% at 1000 µg/ml. academicjournals.orgresearchgate.net

Drug-likeness and Pharmacokinetic Properties Prediction

The evaluation of a compound's potential as a therapeutic agent in the early stages of drug discovery is heavily reliant on computational, or in silico, methods. nih.gov These predictive tools allow researchers to assess the "drug-likeness" and pharmacokinetic profile of a molecule before committing to extensive and costly laboratory synthesis and testing. This section details the predicted drug-like characteristics and the anticipated pharmacokinetic properties of this compound based on its molecular structure.

Drug-likeness Assessment

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely candidate for an orally active drug. wikipedia.orgtaylorandfrancis.com One of the most established guidelines for this assessment is Lipinski's Rule of Five. beilstein-institut.dedrugbank.com This rule posits that poor oral absorption or permeation is more probable if a molecule violates two or more of the following criteria:

A molecular weight of no more than 500 daltons.

An octanol-water partition coefficient (log P) not exceeding 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

An analysis of the physicochemical properties of the parent compound, 2-(4-Methoxyphenyl)piperidine, reveals that it fully complies with Lipinski's Rule of Five. nih.govuni.lu The molecular weight is well below the 500 Da threshold, and its calculated log P indicates moderate lipophilicity, which is favorable for membrane permeability. nih.govuni.lu Furthermore, the number of hydrogen bond donors and acceptors is minimal, suggesting a good balance between solubility and permeability. researchgate.net These characteristics, summarized in the table below, indicate a high probability of good oral bioavailability for the compound.

Table 1: Lipinski's Rule of Five Analysis for 2-(4-Methoxyphenyl)piperidine

PropertyPredicted ValueLipinski's RuleCompliance
Molecular Weight (g/mol)191.27 (Parent) / 227.73 (HCl Salt)≤ 500Yes
log P (Octanol/Water Partition Coefficient)2.1≤ 5Yes
Hydrogen Bond Donors1≤ 5Yes
Hydrogen Bond Acceptors2≤ 10Yes
Violations0≤ 1Yes

Data sourced from computational predictions. nih.govuni.lu

Predicted Pharmacokinetic (ADMET) Properties

Beyond initial drug-likeness, a comprehensive understanding of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for its development. mdpi.comresearchgate.net In silico ADMET prediction is a vital component of modern drug discovery, helping to identify and eliminate candidates with unfavorable pharmacokinetic properties early in the process. nih.govphyschemres.org While specific experimental or detailed computational ADMET studies for this compound are not extensively available in the public literature, predictions can be inferred based on its structure and physicochemical properties.

Absorption: The compound's compliance with Lipinski's Rule of Five strongly suggests a high probability of good passive intestinal absorption. researchgate.net

Distribution: Its moderate lipophilicity and relatively small molecular size may allow it to cross biological membranes, including the potential for penetration of the blood-brain barrier. This is a critical consideration for compounds targeting the central nervous system.

Metabolism: The methoxyphenyl and piperidine moieties are common in pharmaceuticals and are known to be susceptible to metabolism by cytochrome P450 (CYP) enzymes in the liver. Key metabolic pathways could include O-demethylation of the methoxy (B1213986) group and oxidation of the piperidine ring.

Excretion: The metabolites, likely being more polar than the parent compound, are expected to be eliminated from the body primarily through renal excretion.

The table below outlines the key ADMET parameters typically evaluated for a drug candidate.

Table 2: General Predicted ADMET Profile for this compound

ParameterPredicted Outcome/Consideration
Absorption Predicted to have high gastrointestinal absorption.
Distribution Likely to distribute into tissues; potential for blood-brain barrier penetration.
Metabolism Expected to be metabolized by hepatic CYP450 enzymes.
Excretion Likely renal excretion of metabolites.
Toxicity Specific toxicity predictions require dedicated computational models.

These are generalized predictions based on the compound's structure and established pharmacokinetic principles. nih.govscirp.org

Toxicology and Safety Assessment of Piperidine Derivatives

Genotoxicity Studies: In Vitro and In Vivo Assessments

Specific in vitro and in vivo genotoxicity studies for 2-(4-Methoxyphenyl)piperidine hydrochloride have not been identified in the reviewed scientific literature. Similarly, no data is readily available for the parent compound, 4-(4-Methoxyphenyl)piperidine.

For the broader class of piperidine-containing compounds, genotoxicity can be variable. For instance, some complex piperidine (B6355638) derivatives have been investigated for mutagenic potential. One study on a piperazine (B1678402) derivative, which shares a six-membered nitrogen-containing heterocyclic ring with piperidine, found it to be mutagenic in an in vitro Ames assay, suggesting that metabolic activation of the ring can lead to genotoxic intermediates sigmaaldrich.com. However, another study on N-(2-Hydroxyethyl)piperidine showed no mutagenic potential in an Ames test and no clastogenic effects in an in vitro micronucleus test with human lymphocytes uzh.ch.

Acute Toxicity and Lethal Dose Determinations

There is no specific acute toxicity or lethal dose (LD50) data available for this compound. However, information on the parent compound, 4-(4-Methoxyphenyl)piperidine, and the unsubstituted piperidine molecule provides some insight into the potential acute toxicity.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-(4-Methoxyphenyl)piperidine is classified as "Harmful if swallowed" (Acute Toxicity, Oral, Category 4) by a significant percentage of notifiers to the ECHA C&L Inventory nih.gov.

For the parent chemical, piperidine, the acute toxicity is well-characterized. It is considered toxic in contact with skin or if inhaled sigmaaldrich.com. Oral LD50 values for piperidine in rats have been reported to range from 133 to 520 mg/kg, indicating significant oral toxicity nih.gov. Exposure to piperidines can lead to a range of adverse effects, including nausea, vomiting, muscular weakness, and convulsions scbt.com. Fatalities in humans have been reported following exposure to other methoxyphenylpiperidine derivatives, such as 2-methoxydiphenidine (2-MXP), with post-mortem blood concentrations in the low mg/L range researchgate.netwho.int.

CompoundTest SpeciesRoute of AdministrationLethal Dose (LD50)
PiperidineRatOral133 - 520 mg/kg
4-(4-Methoxyphenyl)piperidineClassified as Harmful if Swallowed (Acute Tox. 4)

Reproductive and Developmental Toxicity Assessments

Specific studies on the reproductive and developmental toxicity of this compound or its parent compound, 4-(4-Methoxyphenyl)piperidine, are not available in the public domain.

Research on the broader category of pyridine (B92270) and its derivatives, which includes piperidines, has raised some concerns. Some studies have indicated that pyridines may have the potential to cause reproductive harm, showing effects like premature delivery and stillbirths in animal models scbt.com. One safety data sheet for a piperidine-based compound notes that there is limited evidence that it may damage the developing fetus sigmaaldrich.com. However, a study on N-(2-Hydroxyethyl)piperidine found no evidence of developmental toxicity at the doses tested uzh.ch. Without specific data, the potential for reproductive and developmental effects of this compound remains unknown.

Potential for Irritation and Sensitization

There is no specific information regarding the irritation and sensitization potential of this compound. However, GHS classification data for the parent compound, 4-(4-Methoxyphenyl)piperidine, indicates that it is a skin and eye irritant nih.gov. All companies notifying this substance to the ECHA C&L Inventory have classified it as causing skin irritation and serious eye irritation nih.gov. It is also suggested that it may cause respiratory irritation nih.gov.

This is consistent with the properties of many piperidine derivatives and the parent compound, piperidine, which is known to be corrosive and can cause severe skin burns and eye damage upon contact sigmaaldrich.comnih.govnj.govcarlroth.com. A safety data sheet for a related compound, 1-(2-Methoxyphenyl)piperazine HCl, also lists it as a skin and eye irritant aksci.com. Skin contact with such compounds can result in inflammation, redness, and pain aksci.com.

CompoundGHS Hazard Classification
4-(4-Methoxyphenyl)piperidineSkin Irritant (Category 2)
4-(4-Methoxyphenyl)piperidineEye Irritant (Category 2A)
4-(4-Methoxyphenyl)piperidineMay cause respiratory irritation (STOT SE 3)
PiperidineCauses severe skin burns and eye damage (Category 1B/1)

Occupational Exposure Limits and Safety Standards

There are no established occupational exposure limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, specifically for this compound or 4-(4-Methoxyphenyl)piperidine.

For the parent compound, piperidine, some jurisdictions have established OELs. For example, the UK and British Columbia (Canada) have a time-weighted average (TWA) exposure limit of 1 ppm industrialchemicals.gov.au. WorkSafe New Zealand also sets a TWA of 1 ppm (3.5 mg/m³) worksafe.govt.nz. These limits often come with a "skin" notation, indicating that skin absorption can be a significant route of exposure industrialchemicals.gov.auworksafe.govt.nz. In the United States, no federal OSHA exposure limits have been established for piperidine, but it is recommended that safe work practices always be followed nj.gov.

Given the lack of specific OELs for this compound, and its potential for irritation and acute toxicity based on related compounds, stringent safety measures, including the use of personal protective equipment to prevent skin and eye contact and respiratory protection, should be implemented in occupational settings scbt.comnj.gov.

Pharmacokinetics and Metabolism of 2 4 Methoxyphenyl Piperidine Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

Table 1: Commonly Predicted ADME Parameters This table outlines the types of parameters typically predicted for a compound like 2-(4-Methoxyphenyl)piperidine hydrochloride; specific values are not available from the literature reviewed.

Parameter Description Predicted Influence of Chemical Structure
Absorption
Aqueous Solubility The ability of the compound to dissolve in water. The hydrochloride salt form is expected to enhance aqueous solubility.
Intestinal Absorption The extent to which the compound is absorbed from the gastrointestinal tract. The balance of lipophilicity from the methoxyphenyl group and hydrophilicity from the piperidine (B6355638) ring is a key determinant.
Distribution
Plasma Protein Binding The degree to which the compound binds to proteins in the blood plasma. Moderate to high binding may be expected due to the aromatic ring structure.
Blood-Brain Barrier (BBB) Permeability The ability of the compound to cross from the bloodstream into the brain. Lipophilicity and the presence of specific transporters influence BBB penetration.
Metabolism
Metabolic Stability The susceptibility of the compound to biotransformation by metabolic enzymes. Expected to be a substrate for CYP450 enzymes, particularly CYP2D6 and CYP3A4.
Excretion

Cytochrome P450 (CYP) Mediated Metabolism

The metabolism of 2-(4-Methoxyphenyl)piperidine is anticipated to be heavily reliant on the cytochrome P450 superfamily of enzymes, which are crucial for the biotransformation of a vast majority of drugs. evotec.commttlab.eu For compounds containing piperidine and related heterocyclic structures, CYP3A4 and CYP2D6 are frequently the major isoforms involved in their metabolism. nih.govacs.orgnih.gov

N-dealkylation is a common metabolic reaction for drugs containing alkylamino moieties, catalyzed by CYP450 enzymes. nih.gov This process involves the oxidation of the carbon atom adjacent to the nitrogen, forming an unstable carbinolamine intermediate that spontaneously cleaves to yield a dealkylated amine and a carbonyl compound. nih.gov While 2-(4-Methoxyphenyl)piperidine is a secondary amine and thus does not have an N-alkyl group to be removed, it can be a metabolite formed from the N-dealkylation of a corresponding tertiary amine. The piperidine ring itself is subject to various oxidative metabolic reactions. For instance, studies on other piperidine-containing drugs show that metabolism can occur on the ring structure. frontiersin.orgmdpi.com

While less common than other oxidative reactions, metabolic transformation involving the rearrangement of the piperidine ring, such as ring contraction or cleavage, is a theoretical possibility. Such pathways would represent a significant structural modification of the molecule. Theoretical studies using density functional theory (DFT) have proposed mechanisms for ring contraction in piperidine drug metabolism pathways, indicating that such complex rearrangements are mechanistically plausible. umn.edu These pathways, if they occur, are typically considered minor compared to more prevalent reactions like hydroxylation and demethylation.

Based on studies of analogous compounds, specific CYP isoforms are predicted to play distinct roles in the metabolism of this compound.

CYP2D6: This isoform is highly implicated in the metabolism of piperidine-type compounds. researchgate.netdoi.org Furthermore, CYP2D6 is known to be the primary enzyme responsible for the O-demethylation of the methoxyphenyl moiety in the structurally related compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP). nih.govresearchgate.net This suggests that a major metabolic pathway for 2-(4-Methoxyphenyl)piperidine would be the conversion to 2-(4-hydroxyphenyl)piperidine, catalyzed by CYP2D6. nih.govnih.gov The activity of CYP2D6 is subject to significant genetic polymorphism, which can lead to wide inter-individual variability in drug clearance and response. nih.gov

CYP3A4: As one of the most abundant CYP enzymes in the human liver, CYP3A4 is responsible for metabolizing a large percentage of clinical drugs, including many with piperidine structures. researchgate.netnih.gov It often catalyzes N-dealkylation and hydroxylation reactions. nih.govnih.govresearchgate.net For 2-(4-Methoxyphenyl)piperidine, CYP3A4 would be a likely catalyst for hydroxylation on either the piperidine or the phenyl ring. researchgate.net Studies on other piperidine antagonists have demonstrated that N-dealkylation is primarily catalyzed by CYP3A4. jst.go.jp

Identification of Metabolites

Specific metabolite identification studies for this compound were not found in the reviewed literature. However, based on the known metabolic pathways for similar structures, several metabolites can be predicted. nih.govnih.gov

Table 2: Predicted Metabolites of 2-(4-Methoxyphenyl)piperidine

Predicted Metabolite Metabolic Reaction Probable CYP Enzyme(s)
2-(4-Hydroxyphenyl)piperidine O-demethylation CYP2D6 nih.govresearchgate.net
Hydroxy-2-(4-methoxyphenyl)piperidine Aromatic Hydroxylation (on phenyl ring) CYP3A4, CYP2D6

The most significant predicted metabolic step is the O-demethylation of the methoxy (B1213986) group to a hydroxyl group, a reaction efficiently catalyzed by CYP2D6 in a similar compound. nih.gov Additionally, hydroxylation at various positions on both the aromatic and piperidine rings is a common metabolic fate for such molecules, likely involving both CYP2D6 and CYP3A4. frontiersin.orgresearchgate.net

Liver Microsomal Clearance Studies

Liver microsomal stability assays are standard in vitro tools used to determine a compound's susceptibility to metabolism and to estimate its intrinsic clearance (Clint). evotec.comdomainex.co.ukenamine.net These experiments involve incubating the compound with liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes like CYPs. mttlab.euslideshare.net By monitoring the disappearance of the parent compound over time in the presence of necessary cofactors (e.g., NADPH), key pharmacokinetic parameters can be calculated. protocols.iomercell.com

Key Parameters from Liver Microsomal Studies:

In Vitro Half-Life (t½): The time it takes for 50% of the compound to be metabolized. A shorter half-life indicates lower metabolic stability.

Intrinsic Clearance (Clint): A measure of the metabolic capacity of the liver for a specific compound, independent of physiological factors like blood flow. It is calculated from the rate of drug depletion. domainex.co.ukenamine.net

While specific clearance data for this compound is not available, such studies would be essential to characterize its metabolic profile. The results would allow for the ranking of its metabolic stability against other compounds and provide data for in vitro-in vivo extrapolation to predict its hepatic clearance in humans. domainex.co.uk Studies on other piperidine-containing drugs have shown that these assays, in conjunction with recombinant CYP enzymes and specific inhibitors, can successfully identify the key enzymes responsible for clearance. researchgate.netdoi.org For example, in a study of a different substituted phenylpiperidine, kinetic evidence from human hepatic microsomes demonstrated that CYP2D6 was responsible for the majority of the observed N-depropylase activity. doi.org

Analytical Techniques in Research of 2 4 Methoxyphenyl Piperidine Hydrochloride

Chromatographic Methods (HPLC, LC-MS) for Purity and Quantification

Chromatographic techniques are indispensable for separating the target compound from impurities and quantifying it in various matrices, including bulk materials and biological fluids. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the principal methods used for these purposes.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust and widely used method for assessing the purity and quantifying piperidine (B6355638) derivatives. nih.gov The separation is typically achieved on a C18 column, which separates compounds based on their hydrophobicity. nih.govnih.gov

A typical HPLC method for a piperidine-containing compound involves a column such as an Inertsil or Gemini C18 (250 mm x 4.6 mm, 5 µm particle size) maintained at a controlled temperature, for instance, 30°C. nih.govnih.gov The mobile phase often consists of a mixture of an aqueous buffer (like phosphate (B84403) buffer or water with an acid modifier like phosphoric or formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov The components are eluted either isocratically (constant mobile phase composition) or using a gradient (changing composition over time) at a specific flow rate, commonly 1.0 mL/min. nih.govnih.gov Detection is usually performed with an ultraviolet (UV) or diode-array detector (DAD) at a wavelength where the compound exhibits maximum absorbance. nih.gov

Method validation is a critical aspect of quantification, ensuring the method is accurate, precise, and reliable. nih.gov Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. ljmu.ac.uk For similar compounds, linearity has been established over specific concentration ranges with high correlation coefficients (R² > 0.99). nih.gov

Table 1: Example of HPLC Method Parameters and Validation for a Piperidine Derivative

ParameterCondition/ValueReference
Chromatographic Column Inertsil ODS C18 (250 x 4.6 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (68:32, v/v) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection Wavelength 239 nm nih.gov
Column Temperature 30°C nih.gov
Linearity Range 0.44 - 53.33 µg/mL nih.gov
Correlation Coefficient (R²) 0.9996 nih.gov
Limit of Detection (LOD) 0.15 µg/mL researchgate.net
Limit of Quantification (LOQ) 0.44 µg/mL researchgate.net
Accuracy (Recovery) 101.8% nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices like plasma or tissue homogenates for pharmacokinetic studies, HPLC is coupled with mass spectrometry. mdpi.comgeorgetown.edu LC-MS and its tandem version, LC-MS/MS, provide not only retention time data but also mass-to-charge ratio (m/z) information, which is highly specific to the compound and its metabolites. mdpi.comresearchgate.net

Techniques like Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS) offer high resolution and mass accuracy, facilitating the reliable quantification and identification of analytes. researchgate.netnih.gov In such analyses, electrospray ionization (ESI) in the positive mode is commonly used for piperidine-containing compounds, as the nitrogen atom is readily protonated to form a pseudomolecular ion [M+H]⁺. nih.gov The quantification is often performed in multiple reaction monitoring (MRM) mode, which monitors specific fragmentation transitions, enhancing specificity and reducing background noise. nih.gov The high sensitivity of these methods allows for low limits of quantification, often in the low ng/mL range, which is essential for bioanalytical applications. ljmu.ac.uknih.gov

Spectroscopic Techniques (NMR, Mass Spectrometry) for Structural Elucidation and Metabolite Identification

Spectroscopic methods provide detailed information about the molecular structure of 2-(4-Methoxyphenyl)piperidine hydrochloride and are crucial for confirming its identity and characterizing its metabolic products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for unambiguous structure determination. Both ¹H (proton) and ¹³C (carbon-13) NMR are used to provide a complete picture of the molecule's carbon-hydrogen framework. nih.gov Purity assessments of over 95% can also be determined using NMR. jk-sci.com

For this compound, the ¹H NMR spectrum would exhibit characteristic signals:

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the protons on the para-substituted methoxyphenyl ring.

Methine Proton: A signal for the proton at the C2 position of the piperidine ring, adjacent to both the phenyl ring and the nitrogen atom.

Piperidine Protons: A series of complex multiplets for the methylene (B1212753) protons (CH₂) of the piperidine ring.

Methoxy (B1213986) Protons: A sharp singlet around δ 3.8 ppm, corresponding to the three protons of the -OCH₃ group.

Amine Proton: A broad signal for the N-H proton of the piperidinium (B107235) ion.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the methoxy carbon, the carbons of the aromatic ring, and the carbons of the piperidine ring. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is used for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis. nih.gov High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, allowing for the confirmation of its elemental formula (C₁₂H₁₇NO for the free base). mdpi.com

The mass spectrum of 2-(4-Methoxyphenyl)piperidine would show a molecular ion peak [M]⁺ and, in ESI, a prominent protonated molecule peak [M+H]⁺ at m/z 192.13829. uni.lu The fragmentation pattern observed in MS/MS experiments is key to structural confirmation. Common fragmentation pathways for piperidine derivatives involve the cleavage of the piperidine ring or the loss of substituents from the aromatic ring. nih.gov This fragmentation data is crucial for distinguishing between isomers. thea.ie

MS is also the primary tool for metabolite identification. mdpi.comnih.gov In vivo, compounds like 2-(4-Methoxyphenyl)piperidine can undergo various metabolic transformations, such as hydroxylation on the piperidine or phenyl ring, or O-demethylation of the methoxy group. ljmu.ac.uk By analyzing biological samples with LC-MS, metabolites can be detected as new peaks with specific mass shifts from the parent drug. For instance, hydroxylation results in a +16 Da mass increase, while O-demethylation results in a -14 Da mass shift. The structure of these metabolites is then proposed based on the fragmentation patterns observed in their MS/MS spectra. ljmu.ac.ukmdpi.com

Biomarker Identification and Translational Research

Role of Biomarkers in Drug Discovery and Development

Biomarkers are indispensable tools throughout the entire drug development lifecycle, serving to de-risk projects, enhance efficiency, and increase the probability of success. Their application begins in the very early stages of discovery, where they help in identifying and validating therapeutic targets. For a compound like 2-(4-Methoxyphenyl)piperidine hydrochloride, biomarkers would be crucial for confirming its mechanism of action in preclinical models. By providing insights into disease mechanisms and a drug's biological activity, biomarkers allow researchers to prioritize the most promising candidates for further development.

In the preclinical phase, biomarkers are used to assess a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and potential toxicity. Safety biomarkers, for instance, can identify potential adverse effects long before a drug is tested in humans, which is a critical step in reducing the risk of late-stage failures. As a compound moves into clinical trials, biomarkers play a pivotal role in patient stratification, helping to select individuals who are most likely to respond to the treatment. This not only improves the efficiency and outcome of clinical trials but is also a foundational element of personalized medicine.

Furthermore, pharmacodynamic biomarkers can provide early evidence of a drug's efficacy, allowing researchers to measure therapeutic responses and make informed decisions about dose selection and treatment schedules. Ultimately, biomarkers can serve as surrogate endpoints in clinical trials, providing an earlier indication of clinical benefit than traditional endpoints. The integration of a biomarker strategy from the outset is considered essential for modern, efficient drug development.

Table 1: Categories of Biomarkers in Drug Development

Biomarker CategoryFunction in Drug DevelopmentExample Application
DiagnosticTo detect or confirm the presence of a disease or condition.Identifying a patient population for a clinical trial based on a specific molecular indicator.
PrognosticTo predict the likely course of a disease irrespective of treatment.Stratifying patients by risk of disease progression to refine clinical trial cohorts.
PredictiveTo identify which patients are most likely to respond to a specific treatment.Selecting patients with a specific genetic mutation (e.g., EGFR) for targeted therapy.
Pharmacodynamic (PD)To show that a drug has reached its target and is having a biological effect.Measuring target enzyme inhibition after administration of an investigational drug.
SafetyTo detect and monitor potential adverse effects or toxicity of a drug.Monitoring liver enzymes in the blood to assess for potential drug-induced liver injury.

Identification and Validation of Biomarkers Related to Therapeutic Effects

The process of discovering and implementing biomarkers is a multi-step endeavor that requires rigorous scientific validation. For a compound such as this compound, the initial step would be biomarker discovery, which involves identifying potential candidates that correlate with the disease state or the drug's therapeutic effect. This is often achieved through high-throughput screening methods in preclinical models.

Once a potential biomarker is identified, it must undergo a stringent validation process to confirm its reliability and relevance. Analytical validation ensures that the assay used to measure the biomarker is accurate, reproducible, and sensitive. Clinical validation, or qualification, establishes a clear and consistent link between the biomarker and the clinical endpoint of interest, such as disease progression or response to therapy. This involves evaluating the biomarker in well-defined clinical trials to determine its effectiveness in diagnosing disease or predicting treatment outcomes.

The validation process is critical; a biomarker's utility is entirely dependent on the robustness of the data supporting its connection to a biological or clinical endpoint. This process requires overcoming challenges such as biological heterogeneity among patients and the need for standardized protocols to ensure that measurements are consistent across different studies and laboratories. Successful validation strengthens the case for a drug's efficacy and can be crucial for gaining regulatory approval.

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in Biomarker Discovery

Modern biomarker discovery is heavily reliant on high-throughput "omics" technologies, which allow for the comprehensive analysis of biological molecules on a large scale. These technologies have significantly accelerated the pace of biomarker research by enabling an unbiased, hypothesis-generating approach to understanding disease and drug responses. For a novel compound, applying omics technologies would be a key strategy to uncover relevant biomarkers.

Genomics involves the study of an organism's entire set of DNA, including gene mutations, copy number variations, and rearrangements. Genomic technologies like whole-genome sequencing (WGS) and genome-wide association studies (GWAS) can identify genetic markers that predispose individuals to a disease or influence their response to a particular drug.

Proteomics is the large-scale study of proteins, their structures, and their functions. Since proteins are often the targets of drugs and are central to cellular processes, proteomic analysis of tissues or bodily fluids can reveal protein biomarkers that change in response to disease or treatment.

Metabolomics focuses on the complete set of small-molecule metabolites within a biological sample. Metabolic profiles can provide a real-time snapshot of physiological and pathological states, making metabolomics a powerful tool for discovering biomarkers related to drug efficacy and toxicity.

By integrating data from multiple omics layers—a multi-omics approach—researchers can gain a more holistic and comprehensive understanding of the complex biological networks underlying a disease. This integrated strategy enhances the ability to identify novel and robust biomarker signatures that may be more sensitive and specific than single markers alone, ultimately facilitating the development of more personalized and effective therapies.

Table 2: Overview of Omics Technologies in Biomarker Discovery

Omics TechnologyBiological Molecules AnalyzedPrimary Application in Biomarker Discovery
GenomicsDNA, RNA (Transcriptomics)Identifying genetic predispositions, predictive markers for drug response, and gene expression signatures.
ProteomicsProteinsDiscovering diagnostic and prognostic protein markers, and identifying drug targets and pharmacodynamic markers.
MetabolomicsMetabolites (e.g., lipids, amino acids, sugars)Identifying biomarkers for disease state, drug efficacy, and toxicity by analyzing metabolic pathway alterations.

Future Directions and Research Challenges for 2 4 Methoxyphenyl Piperidine Hydrochloride

Addressing Challenges in Stereoselective Synthesis

The piperidine (B6355638) scaffold is a cornerstone of over 70 commercialized drugs, making the development of efficient synthetic routes for its derivatives a critical endeavor in medicinal chemistry. ugent.be For 2-(4-Methoxyphenyl)piperidine hydrochloride, which possesses a chiral center at the C2 position, a primary challenge lies in the development of robust and scalable methods for stereoselective synthesis to isolate its individual enantiomers. The biological activity of chiral molecules often resides in a single enantiomer, while the other may be inactive or contribute to undesirable side effects.

Future research must focus on overcoming the limitations of classical synthetic methods, which often yield racemic mixtures. Modern asymmetric synthesis strategies offer promising avenues. Key areas of exploration include:

Catalytic Asymmetric Synthesis: The development of novel chiral catalysts for reactions such as the [4+2] annulation of imines with allenes presents a powerful method for constructing functionalized piperidine derivatives with high enantioselectivity. nih.gov Similarly, adapting biomimetic, organocatalytic approaches could provide a protective-group-free pathway to enantiomerically enriched 2-substituted piperidines. nih.gov

Kinetic Resolution: Techniques like the kinetic resolution of 2-aryl-4-methylenepiperidines via asymmetric deprotonation using a chiral base can separate enantiomers with high selectivity. acs.org Applying this strategy would require the synthesis of a suitable precursor to 2-(4-Methoxyphenyl)piperidine.

Modular Synthesis: Recently developed modular strategies that combine biocatalytic C-H oxidation with radical cross-coupling can drastically simplify the synthesis of complex piperidines. news-medical.net This approach could reduce a multi-step process to as few as two to five steps, improving efficiency and reducing reliance on expensive precious metal catalysts. news-medical.net

Palladium-Catalyzed Arylation: A significant breakthrough has been the Pd-catalyzed arylation of aza-Achmatowicz rearrangement products using arylboronic acids. This method provides versatile intermediates (2-aryldihydropyridinones) that can be readily converted into highly functionalized 2-arylpiperidines, including the successful synthesis of NK1 receptor antagonists. nih.gov

The primary challenge will be to adapt and optimize these advanced methodologies for the specific, cost-effective, and scalable production of the (R) and (S) enantiomers of 2-(4-Methoxyphenyl)piperidine, achieving high yields and excellent enantiomeric excess.

Table 1: Modern Strategies for Stereoselective Synthesis of 2-Arylpiperidines

Synthesis Strategy Description Key Advantages Reference
Catalytic Asymmetric Annulation [4+2] cyclization of imines and allenes using a chiral phosphine catalyst. High enantioselectivity in forming the piperidine ring. nih.gov
Kinetic Resolution Asymmetric deprotonation of a racemic mixture to selectively react with one enantiomer. High enantiomeric ratios for both the product and the recovered starting material. acs.org
Modular C-H Functionalization A two-step process involving biocatalytic C-H oxidation followed by nickel-electrocatalyzed radical cross-coupling. Reduces the number of synthetic steps and avoids costly precious metals. news-medical.net

| Pd-Catalyzed Arylation | Arylation of aza-Achmatowicz products with arylboronic acids to form 2-aryldihydropyridinone intermediates. | Provides versatile building blocks for highly functionalized 2-arylpiperidines. | nih.gov |

Exploring Novel Therapeutic Applications and Mechanisms of Action

The piperidine nucleus is a privileged scaffold in drug discovery, with derivatives showing a vast range of pharmacological activities, including applications as anticancer, analgesic, and antipsychotic agents. ijnrd.orgresearchgate.net However, the specific biological targets and therapeutic potential of this compound remain largely uncharacterized. A significant future research direction is the systematic exploration of its mechanism of action.

Based on the pharmacology of structurally related 2-arylpiperidines, several promising therapeutic areas warrant investigation:

Central Nervous System (CNS) Disorders: Many piperidine derivatives act as CNS modulators. elsevier.com Notably, N-acyl-2-arylpiperidines have been identified as high-affinity ligands for sigma receptors (σ₁R and σ₂R/TMEM97), which are implicated in various neurological and psychiatric disorders. nih.gov Future research should involve screening this compound for its binding affinity and selectivity towards sigma receptors.

Pain Management: The piperidine moiety is a core component of opioid analgesics like morphine and fentanyl. tandfonline.com Research into novel piperidine derivatives has identified compounds with potent µ-opioid receptor inhibitory activity. tandfonline.com Furthermore, dual-acting histamine (B1213489) H₃ and sigma-1 receptor antagonists containing a piperidine ring have shown promise in models of neuropathic pain. nih.gov

Antipsychotic Activity: Given that many existing antipsychotic drugs act on dopamine (B1211576) and serotonin (B10506) receptors, and various piperidine derivatives have shown promising activity at these targets, exploring the potential of this compound in this area is a logical step. ingentaconnect.com

The immediate challenge is the lack of pharmacological data for this specific compound. Future research should employ a combination of computational and experimental approaches. In silico docking studies can predict the binding modes and affinities of the (R) and (S) enantiomers to various CNS targets, helping to prioritize experimental screening. Subsequent in vitro receptor binding assays and functional assays are essential to validate these predictions and elucidate the compound's precise mechanism of action.

Improving Pharmacokinetic Profiles and Oral Bioavailability

A major hurdle in the development of any new chemical entity is achieving a favorable pharmacokinetic profile, including good metabolic stability and oral bioavailability. For this compound, the methoxyphenyl group is a significant point of concern. Studies on the structurally similar compound 1-(4-methoxyphenyl)piperazine (B173029) (MeOPP) have shown that it is primarily metabolized via O-demethylation, a reaction catalyzed by the cytochrome P450 enzyme CYP2D6. wikipedia.orgnih.gov

This presents two key challenges:

Rapid Metabolism: O-demethylation can lead to rapid hepatic clearance, resulting in a short half-life and poor oral bioavailability.

Genetic Polymorphism: CYP2D6 is a highly polymorphic enzyme, meaning its activity varies significantly across the population. This can lead to unpredictable drug exposure and inconsistent therapeutic responses among patients. nih.gov

Future research must rigorously characterize the metabolic fate of this compound. This involves in vitro studies using human liver microsomes and recombinant CYP enzymes to identify the specific enzymes responsible for its metabolism. doi.orgspringernature.com If CYP2D6-mediated O-demethylation is confirmed as the primary metabolic pathway, several strategies could be explored to improve the compound's pharmacokinetic profile:

Prodrug Development: Designing a prodrug that masks the methoxy (B1213986) group could delay metabolism and improve absorption.

Structural Modification: Replacing the methoxy group with a bioisostere that is less susceptible to metabolic cleavage could enhance stability.

Formulation Strategies: The use of advanced drug delivery systems could protect the compound from first-pass metabolism and improve its absorption profile.

Table 2: Potential Cytochrome P450 Involvement in Aryl-Piperidine Metabolism

Cytochrome P450 Enzyme Known Role in Metabolism of Piperidine/Piperazine (B1678402) Analogs Potential Impact on 2-(4-Methoxyphenyl)piperidine Reference
CYP2D6 Primary enzyme for O-demethylation of 1-(4-methoxyphenyl)piperazine. Metabolizes risperidone. Likely the main enzyme for O-demethylation, leading to variable patient exposure due to genetic polymorphism. nih.govnih.gov
CYP3A4 Involved in the metabolism of many atypical antipsychotics and other piperidine-based drugs. Potential secondary metabolic pathway. Co-administration with CYP3A4 inhibitors/inducers could cause drug-drug interactions. nih.govnih.gov

| CYP1A2 | Contributes to the metabolism of clozapine and olanzapine. | Possible minor metabolic pathway. | nih.govnih.gov |

Development of New Analytical Methods for In Vivo Studies

To conduct the necessary pharmacokinetic and in vivo efficacy studies, the development of a sensitive, specific, and validated analytical method for the quantification of this compound and its potential metabolites in biological matrices is essential. The concentrations of drug candidates and their metabolites in plasma, urine, and tissue are often very low, requiring highly sophisticated analytical techniques.

The current standard for such analyses is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netresearchgate.net This technique offers the high sensitivity and selectivity needed to distinguish the parent drug from its metabolites and endogenous matrix components. nih.gov

The primary research challenge is to develop a robust LC-MS/MS method from the ground up. This multi-step process involves:

Sample Preparation: Devising an efficient extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from complex biological samples like plasma. dtic.mil

Chromatographic Separation: Optimizing HPLC or UHPLC conditions (column type, mobile phase, gradient) to achieve a clean separation of the parent compound from its metabolites, ensuring no interference.

Mass Spectrometric Detection: Fine-tuning the mass spectrometer parameters, typically using a triple quadrupole instrument in Multiple Reaction Monitoring (MRM) mode, to achieve the lowest possible limit of quantification.

Method Validation: Rigorously validating the method according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability for reliable use in preclinical studies. semanticscholar.org

Future work will focus on establishing this validated method, which will be a critical tool for assessing the compound's absorption, distribution, metabolism, and excretion (ADME) profile and for correlating drug exposure with pharmacological effects in animal models.

Translational Research and Clinical Development Potential

The ultimate goal of preclinical research is to determine if a compound has sufficient promise to be advanced into human clinical trials. The translational potential of this compound is entirely dependent on successfully navigating the challenges outlined in the preceding sections.

A clear path forward in translational research would involve several key stages:

Target Validation and Efficacy: Following the identification of a specific biological target (e.g., the sigma-2 receptor), robust proof-of-concept must be demonstrated in relevant animal models of a specific disease (e.g., a model for neuropathic pain or a neurodegenerative disorder). nih.gov

Safety and Toxicology: Comprehensive safety pharmacology and toxicology studies must be conducted to identify any potential adverse effects and to establish a safe dose range for first-in-human studies.

Scalable Synthesis: The stereoselective synthesis route must be optimized to be scalable under Good Manufacturing Practice (GMP) conditions to produce the large quantities of high-purity drug substance required for clinical trials.

IND-Enabling Studies: All preclinical data, including pharmacology, toxicology, and chemistry, manufacturing, and controls (CMC) information, would be compiled into an Investigational New Drug (IND) application for submission to regulatory authorities.

The primary challenge in this phase is the high rate of attrition for drug candidates. Issues such as unforeseen toxicity, lack of efficacy in animal models, or insurmountable pharmacokinetic problems often prevent compounds from reaching the clinical stage. For this compound, overcoming the likely metabolic instability will be a critical go/no-go decision point. If its pharmacokinetic profile can be improved, and it demonstrates a potent and selective mechanism of action at a validated therapeutic target, its potential for clinical development could be significant, particularly in the fields of neurology or psychiatry.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-methoxyphenyl)piperidine hydrochloride, and how can reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 4-methoxyphenylmagnesium bromide with a protected piperidine derivative, followed by hydrochloric acid quench to form the hydrochloride salt. Key parameters include solvent choice (e.g., dichloromethane or ethanol), temperature control (reflux at 80–100°C), and stoichiometric ratios of reactants. Purification often involves recrystallization or column chromatography .
  • Critical Factors : Impurities may arise from incomplete deprotection or side reactions with the methoxy group. Monitoring via TLC or HPLC is recommended .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety & Storage : Store in a desiccator under inert atmosphere (argon/nitrogen) at room temperature. Use PPE (gloves, goggles) to avoid inhalation or skin contact, as the compound may cause respiratory irritation (H335) or eye damage (H319) .
  • Decomposition Risks : Exposure to moisture or light may degrade the hydrochloride salt. Stability studies suggest a shelf life of ≥2 years when stored properly .

Q. What analytical techniques are essential for characterizing this compound?

  • Structural Confirmation : Use 1H^1H-NMR (peaks at δ 3.8 ppm for methoxy protons) and 13C^{13}C-NMR (signals for piperidine carbons ~45–60 ppm). Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 227.73 .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column can resolve impurities. A purity of ≥95% is typical for research-grade material .

Advanced Research Questions

Q. How does the para-methoxy substitution on the phenyl ring influence biological activity compared to meta-substituted analogs?

  • Structure-Activity Relationship (SAR) : The para-methoxy group enhances electron-donating effects, potentially increasing binding affinity to serotonin receptors (e.g., 5-HT1A_{1A}/5-HT7_7) compared to meta-substituted derivatives. For example, (R)-2-(3-methoxyphenyl)piperidine hydrochloride shows reduced activity in receptor-binding assays .
  • Experimental Design : Use radioligand displacement assays (e.g., 3H^3H-8-OH-DPAT for 5-HT1A_{1A}) to compare IC50_{50} values. Molecular docking simulations can further validate interactions .

Q. What strategies mitigate racemization during asymmetric synthesis of enantiopure this compound?

  • Chiral Resolution : Employ chiral catalysts (e.g., BINAP-Ru complexes) in asymmetric hydrogenation. Alternatively, use chiral auxiliaries (e.g., Evans oxazolidinones) to control stereochemistry at the piperidine nitrogen .
  • Analysis : Polarimetry or chiral HPLC (e.g., Chiralpak® AD-H column) to confirm enantiomeric excess (≥98% ee) .

Q. How can researchers reconcile contradictory data on the compound’s neurotoxicity in preclinical studies?

  • Data Contradiction Analysis : Discrepancies may arise from assay conditions (e.g., cell line specificity, exposure duration). For example, cytotoxicity in SH-SY5Y cells (IC50_{50} = 50 µM) vs. no toxicity in primary neurons at 100 µM suggests metabolic differences. Validate using orthogonal assays (MTT, LDH release) and in vivo models (rodent neurobehavioral tests) .
  • Mitochondrial Toxicity : Assess mitochondrial membrane potential (JC-1 staining) and ATP levels to rule out off-target effects .

Q. What metabolic pathways should be considered when designing pharmacokinetic studies?

  • Phase I Metabolism : Hepatic cytochrome P450 enzymes (CYP2D6, CYP3A4) likely mediate demethylation of the methoxy group. Identify metabolites via LC-MS/MS in microsomal incubations .
  • Excretion : Biliary excretion predominates in rodents; collect bile duct-cannulated samples for mass balance studies .

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Reactant of Route 1
2-(4-Methoxyphenyl)piperidine hydrochloride
Reactant of Route 2
2-(4-Methoxyphenyl)piperidine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.